![molecular formula C28H52N4O8 B1404799 (2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate) CAS No. 1423796-07-9](/img/structure/B1404799.png)
(2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate)
Overview
Description
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “(2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate)”:
Antibacterial Activities
This compound has been screened for antibacterial activities against both Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus and Escherichia coli .
Precursor to Biologically Active Compounds
It serves as a potential precursor to natural products like Indiacen A and Indiacen B , which are biologically active .
Biologically Active Derivatives Synthesis
The compound is involved in the synthesis of new potential biologically active derivatives linked to various secondary amines .
Industrial Testing Applications
It is used in industrial testing applications, particularly in methods related to microbiology, molecular biology, PCR and qPCR, and protein biology .
PROTAC Development
The compound acts as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation .
Key Intermediate in Drug Synthesis
It is a key intermediate in the synthesis of drugs like Vandetanib , an anti-cancer medication .
Building Blocks for Organic Synthesis
Piperazine derivatives of this compound serve as building blocks or intermediates in the synthesis of novel organic compounds such as amides, sulphonamides, and Mannich bases .
Springer - Antibacterial Activities Springer - Precursor to Biologically Active Compounds Springer - Biologically Active Derivatives Synthesis Fisher Scientific - Industrial Testing Applications Sigma-Aldrich - PROTAC Development Atlantis Press - Key Intermediate in Drug Synthesis Springer - Building Blocks for Organic Synthesis
properties
IUPAC Name |
(E)-but-2-enedioic acid;tert-butyl 4-(methylaminomethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H24N2O2.C4H4O4/c2*1-12(2,3)16-11(15)14-7-5-10(6-8-14)9-13-4;5-3(6)1-2-4(7)8/h2*10,13H,5-9H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTZKUJYYGBFMC-WXXKFALUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC.CC(C)(C)OC(=O)N1CCC(CC1)CNC.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC.CC(C)(C)OC(=O)N1CCC(CC1)CNC.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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